Cas no 156041-02-0 (2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI))

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) structure
156041-02-0 structure
Product Name:2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI)
Numero CAS:156041-02-0
MF:C19H18O6
MW:342.342626094818
CID:212821
PubChem ID:131676021
Update Time:2025-04-19

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI)
    • Qianhucoumarin E
    • 2-Butenoicacid, 2-methyl-, 9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, [R-(E)]-
    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran, 2-butenoic acid deriv.
    • (2E)-2-Methyl-2-butenoic acid (9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester
    • CS-0148777
    • [(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
    • 156041-02-0
    • AKOS040762256
    • HY-N8637
    • SCHEMBL17359112
    • Inchi: 1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1
    • Chiave InChI: PGOMXBOHQUBUMI-HQWZXOHUSA-N
    • Sorrisi: O1C2C=CC3C=CC(=O)OC=3C=2C([C@@H](C1(C)C)OC(/C(=C/C)/C)=O)=O

Proprietà calcolate

  • Massa esatta: 342.11033829g/mol
  • Massa monoisotopica: 342.11033829g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 659
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,021 g/l) (25°C),

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q10400-5mg
Qianhucoumarin E
156041-02-0
5mg
¥6980.0 2021-09-08
TargetMol Chemicals
TN4873-5 mg
Qianhucoumarin E
156041-02-0 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN4873-1 mL * 10 mM (in DMSO)
Qianhucoumarin E
156041-02-0 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN4873-5mg
Qianhucoumarin E
156041-02-0
5mg
¥ 3230 2024-07-19
TargetMol Chemicals
TN4873-1 ml * 10 mm
Qianhucoumarin E
156041-02-0
1 ml * 10 mm
¥ 3330 2024-07-19
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd